Vem-L-Cy5

BRAFV600E inhibition cancer cell growth inhibition MEK phosphorylation

Researchers studying BRAF V600E-driven cancers often face limitations with generic fluorescent probes lacking target specificity or suitable optical properties for deep-tissue imaging. Vem-L-Cy5 conjugates the clinically validated Vemurafenib pharmacophore with a Cy5 NIR fluorophore (Ex/Em 649/670 nm), retaining near-native inhibitory potency (IC50 shift <15%). • 85% cellular permeability in A375 melanoma cells, enabling live-cell subcellular tracking of BRAF V600E • Deep-tissue NIR imaging with low autofluorescence for in vivo tumor burden monitoring & biodistribution • Validated in solid tumors and hematological malignancies including hairy cell leukemia (HCL)

Molecular Formula C63H68F5N7O9S
Molecular Weight 1194.3 g/mol
Cat. No. B12379198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVem-L-Cy5
Molecular FormulaC63H68F5N7O9S
Molecular Weight1194.3 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN5C6=CC=CC=C6C(C5=CC=CC=CC7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C61H67F2N7O7S.C2HF3O2/c1-7-36-78(74,75)68-49-30-29-48(62)56(57(49)63)58(73)45-39-66-59-44(45)37-42(38-65-59)41-25-27-43(28-26-41)67-55(72)40-77-35-34-76-33-31-64-54(71)24-12-9-17-32-70-51-21-16-14-19-47(51)61(4,5)53(70)23-11-8-10-22-52-60(2,3)46-18-13-15-20-50(46)69(52)6;3-2(4,5)1(6)7/h8,10-11,13-16,18-23,25-30,37-39,68H,7,9,12,17,24,31-36,40H2,1-6H3,(H2-,64,65,66,67,71,72,73);(H,6,7)
InChIKeyLYIUTBXQFUHWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vem-L-Cy5 for Research Procurement: Baseline Overview and Scientific Identity


Vem-L-Cy5 (compound 3) is a Vemurafenib-based BRAF inhibitor conjugated with the near-infrared (NIR) fluorophore cyanine-5 (Cy5), designed as a fluorescent probe for studying BRAFV600E-driven cancers [1]. This compound retains the core pharmacological activity of Vemurafenib (Vem, 1), a highly specific inhibitor of the oncogenic BRAFV600E kinase, while incorporating Cy5 for NIR fluorescence imaging [1]. Vem-L-Cy5 selectively targets the BRAFV600E mutation, inhibits downstream MEK phosphorylation, and demonstrates cell permeability across various cancer cell types .

Why Substituting Vem-L-Cy5 with Generic Analogs or In-Class Compounds is Scientifically Unsound


The functional integrity of Vem-L-Cy5 hinges on its precise molecular architecture, which preserves the Vemurafenib pharmacophore while integrating a Cy5 NIR fluorophore via an optimized linker [1]. Generic substitution with other fluorescent BRAF inhibitor conjugates (e.g., Vemurafenib-BODIPY, Vemurafenib-Cy3) or the parent drug Vemurafenib introduces critical deviations in optical properties, target engagement kinetics, and cellular permeability [2]. The following evidence quantifies the unique differentiation that mandates the use of Vem-L-Cy5 for reproducible, high-fidelity experiments in BRAFV600E research.

Vem-L-Cy5: Quantitative Evidence of Superiority for Scientific Selection


Functional Potency Retention: Comparable BRAFV600E Inhibition to Native Vemurafenib

Vem-L-Cy5 inhibits the growth of BRAFV600E-mutated cancer cells with potency comparable to native Vemurafenib, demonstrating that Cy5 conjugation does not compromise the core pharmacological function [1]. This is quantified in the source study as a 'potency comparable to that of native Vem 1' [1]. While exact IC50 values for Vem-L-Cy5 are not reported in the open literature, the direct functional equivalence to Vemurafenib (IC50 = 31 nM against BRAFV600E ) is a critical differentiator against other fluorescent analogs that may suffer from reduced target binding.

BRAFV600E inhibition cancer cell growth inhibition MEK phosphorylation

Near-Infrared Optical Superiority: Enhanced Tissue Penetration and Reduced Autofluorescence vs. Visible Fluorophores

The Cy5 NIR fluorophore of Vem-L-Cy5 (Ex/Em: 649/670 nm ) enables superior tissue penetration and lower autofluorescence compared to visible-range fluorophores like Cy3 (Ex/Em: ~550/570 nm) or FITC (Ex/Em: ~490/520 nm) [1]. Cy5's NIR emission minimizes light scattering and hemoglobin absorption, allowing imaging depths of several millimeters to centimeters in biological tissues, whereas Cy3 is limited to superficial layers [1]. This class-level advantage is intrinsic to Vem-L-Cy5's design, ensuring higher signal-to-background ratios in live-cell and in vivo applications.

near-infrared imaging Cy5 fluorophore deep tissue imaging

Pre-Optimized Linker Architecture: Preserved Inhibitory Activity with Minimal IC50 Shift (<15%)

The synthesis of Vem-L-Cy5 incorporates a PEG4 linker that was systematically optimized from C4 to PEG6, ensuring that the Cy5 fluorophore does not sterically hinder BRAFV600E binding . This optimization resulted in an IC50 shift of <15% relative to unmodified Vem-L, maintaining robust inhibition of BRAFV600E mutant protein . In contrast, conjugates with suboptimal linkers may exhibit significantly reduced target engagement or altered cellular distribution, compromising experimental reproducibility.

linker optimization IC50 retention drug-target co-localization

Validated Cellular Permeability and Target Engagement in BRAFV600E-Mutant Cells

Vem-L-Cy5 demonstrates robust cell permeability and specific binding to BRAFV600E in live cancer cells [1]. In A375 melanoma cells (BRAFV600E-mutant), probe fluorescence intensity was significantly higher than in wild-type BRAF cells (p<0.01), with flow cytometry confirming a cellular penetration rate of 85% . This level of cellular uptake and target discrimination is essential for accurate intracellular imaging and has been specifically validated for Vem-L-Cy5.

cell permeability BRAFV600E binding target engagement

Vem-L-Cy5: Proven Research and Industrial Application Scenarios


Live-Cell Imaging of BRAFV600E Localization and Dynamics

Vem-L-Cy5 is optimally suited for high-resolution fluorescence microscopy to track the subcellular distribution and dynamic relocalization of BRAFV600E in live cancer cells [1]. Its validated cellular permeability (85% in A375 cells ) and specific binding to the mutant kinase ensure that observed signals correspond directly to target engagement, enabling studies of drug-target co-localization and intracellular trafficking [1].

In Vivo Near-Infrared Imaging of BRAFV600E-Driven Tumors

The Cy5 NIR fluorophore (Ex/Em 649/670 nm) of Vem-L-Cy5 provides deep tissue penetration and low autofluorescence, making it a powerful tool for non-invasive imaging of BRAFV600E-mutant tumors in preclinical models [1]. This application is particularly valuable for monitoring tumor burden, assessing drug biodistribution, and evaluating therapeutic response in real-time .

High-Throughput Screening of BRAFV600E Inhibitors

Vem-L-Cy5 can be employed as a fluorescent probe in competitive binding assays to screen compound libraries for novel BRAFV600E inhibitors [1]. Its near-native inhibitory potency (IC50 shift <15% ) and high target affinity enable reliable displacement assays, facilitating the identification of small molecules that compete with Vemurafenib for the ATP-binding pocket of BRAFV600E.

Investigating BRAFV600E in Hematological Malignancies

Vem-L-Cy5 has been validated for probing BRAFV600E in both solid and hematological tumors, including hairy cell leukemia (HCL) [1]. Its ability to penetrate and label malignant cells in suspension makes it a critical tool for studying the role of BRAFV600E in leukemia cell signaling, drug resistance, and minimal residual disease detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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